Cas no 773867-74-6 (3-{(benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid)

3-{(Benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid is a specialized organic compound featuring a benzyloxycarbonyl (Cbz) protecting group and a 5-methylthiophen-2-yl moiety. This structure makes it valuable in peptide synthesis and medicinal chemistry, where the Cbz group serves as a temporary amine protector, ensuring selective reactivity during multi-step reactions. The thiophene ring enhances its utility in heterocyclic chemistry, offering potential applications in drug discovery and material science. Its carboxylic acid functionality allows for further derivatization, enabling conjugation or salt formation. The compound’s well-defined reactivity and stability under controlled conditions make it a reliable intermediate for synthetic and research applications.
3-{(benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid structure
773867-74-6 structure
Product name:3-{(benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid
CAS No:773867-74-6
MF:C16H17NO4S
MW:319.37548327446
CID:6221587
PubChem ID:103667791

3-{(benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{(benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid
    • 3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
    • EN300-1284156
    • 773867-74-6
    • Inchi: 1S/C16H17NO4S/c1-11-7-8-14(22-11)13(9-15(18)19)17-16(20)21-10-12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3,(H,17,20)(H,18,19)
    • InChI Key: NSXSHARIKMSGOB-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC=C1C(CC(=O)O)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 319.08782920g/mol
  • Monoisotopic Mass: 319.08782920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 104Ų

3-{(benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1284156-50mg
3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
773867-74-6
50mg
$468.0 2023-10-01
Enamine
EN300-1284156-1.0g
3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
773867-74-6
1g
$0.0 2023-06-07
Enamine
EN300-1284156-250mg
3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
773867-74-6
250mg
$513.0 2023-10-01
Enamine
EN300-1284156-500mg
3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
773867-74-6
500mg
$535.0 2023-10-01
Enamine
EN300-1284156-5000mg
3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
773867-74-6
5000mg
$1614.0 2023-10-01
Enamine
EN300-1284156-2500mg
3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
773867-74-6
2500mg
$1089.0 2023-10-01
Enamine
EN300-1284156-10000mg
3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
773867-74-6
10000mg
$2393.0 2023-10-01
Enamine
EN300-1284156-100mg
3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
773867-74-6
100mg
$490.0 2023-10-01
Enamine
EN300-1284156-1000mg
3-{[(benzyloxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid
773867-74-6
1000mg
$557.0 2023-10-01

Additional information on 3-{(benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid

Comprehensive Overview of 3-{(benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid (CAS No. 773867-74-6)

3-{(benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid (CAS No. 773867-74-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound, often referred to in abbreviated forms in scientific literature, belongs to the class of N-protected amino acid derivatives, which are pivotal intermediates in peptide synthesis and drug development. The presence of both a benzyloxycarbonyl (Cbz) protecting group and a 5-methylthiophene moiety makes it a versatile building block for designing bioactive molecules.

In recent years, the demand for custom peptide synthesis and small molecule pharmaceuticals has surged, driven by advancements in targeted drug delivery and precision medicine. Researchers frequently search for compounds like CAS 773867-74-6 to explore their role in modulating enzyme activity or as scaffolds for kinase inhibitors. Its thiophene ring is particularly noteworthy, as this heterocycle is a common pharmacophore in drugs treating inflammation and metabolic disorders, aligning with trending topics like anti-inflammatory drug discovery and diabetes management.

The synthesis of 3-{(benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid typically involves multi-step organic reactions, including amidation and ester hydrolysis, which are critical to achieving high purity for research applications. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are employed to validate its structure, ensuring compliance with stringent Good Manufacturing Practice (GMP) standards. These quality control measures are frequently queried in pharmaceutical forums and research databases, reflecting the compound's relevance in industrial and academic settings.

From an SEO perspective, keywords like "Cbz-protected amino acids", "thiophene derivatives in drug design", and "CAS 773867-74-6 supplier" are highly searched, indicating commercial and scientific interest. Environmental considerations also play a role; the compound's biodegradability and green chemistry synthesis routes are increasingly discussed in sustainable pharma circles. This aligns with global trends toward eco-friendly chemical production, a hot topic in 2024 chemical industry reports.

In conclusion, 3-{(benzyloxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid exemplifies the intersection of medicinal chemistry and material science. Its dual functionality as a protecting group carrier and heterocyclic modifier positions it as a valuable tool for innovators tackling challenges in drug solubility and bioavailability enhancement. As research progresses, this compound may unlock new pathways in personalized therapeutics, answering pressing questions in modern pharmacology.

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